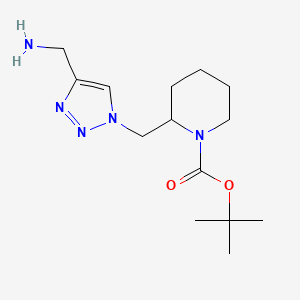

tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 1,2,3-triazole ring substituted with an aminomethyl group at the 4-position, connected via a methylene bridge to the piperidine’s 2-position. Its molecular formula is C₁₄H₂₅N₅O₂ (MW: 295.38 g/mol) . The Boc group serves as a protective moiety for the piperidine nitrogen, while the aminomethyl-triazole subunit provides a reactive handle for further functionalization, making it valuable in drug discovery and chemical biology.

Properties

IUPAC Name |

tert-butyl 2-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)19-7-5-4-6-12(19)10-18-9-11(8-15)16-17-18/h9,12H,4-8,10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLCEZSHKWZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs). PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein.

Mode of Action

As a potential linker in PROTAC development, this compound may interact with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase. The formation of this complex can lead to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

By causing the degradation of the target protein, they can disrupt the protein’s normal function and affect any biochemical pathways in which the protein is involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific target protein. By causing the degradation of the target protein, the compound could disrupt the protein’s normal function and potentially alter cellular processes.

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation technologies. It acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, facilitating the degradation of specific proteins by the ubiquitin-proteasome system. The compound interacts with various enzymes, proteins, and other biomolecules, including E3 ubiquitin ligases and target proteins, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the downregulation of specific proteins, thereby affecting various cellular pathways and processes. For instance, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a ternary complex with E3 ubiquitin ligases and target proteins. This interaction facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The compound’s structure allows for the precise orientation and positioning of the target protein and E3 ligase, enhancing the efficiency of the ubiquitination process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained protein degradation over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively induces targeted protein degradation without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can influence its efficacy and safety, as metabolic products may retain biological activity or exhibit different properties. Understanding the metabolic pathways and flux is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments and tissues. Efficient transport and distribution are crucial for achieving the desired therapeutic effects and minimizing off-target interactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization, with specific effects observed in different subcellular regions. Understanding the factors that govern its localization is essential for optimizing its therapeutic potential.

Biological Activity

tert-Butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound features a triazole moiety, which has been widely recognized for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 255.32 g/mol. The IUPAC name indicates the presence of a piperidine ring and a triazole group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H21N5O2 |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | tert-butyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]-N-methylcarbamate |

Antimicrobial Activity

Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The specific compound this compound is expected to share similar properties due to its structural characteristics.

Anticancer Properties

Studies have indicated that triazole-containing compounds can exhibit anticancer activity. For example, the presence of the triazole ring has been associated with enhanced cytotoxicity against cancer cell lines. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Assays

In a recent study involving various triazole derivatives, it was found that compounds similar to this compound displayed IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CEM. This suggests strong potential for further development as anticancer agents.

Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown promise in reducing pro-inflammatory cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound likely involves multiple mechanisms:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Modulation of Immune Response : By affecting cytokine production, this compound could modulate immune responses.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of triazoles to enhance their biological activities. The following table summarizes key findings from recent research:

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| LogP (Predicted) | ~1.5 (moderately polar) | ~1.2 | ~3.8 (lipophilic due to silyl/pyrimidinyl) | ~2.9 (aryl hydrophobicity) |

| ¹H NMR Key Signals | - Boc: δ 1.4 ppm (s, 9H) - Triazole CH₂NH₂: δ 3.8–4.2 ppm (m) - Piperidine protons: δ 1.6–2.8 ppm |

Similar Boc and piperidine signals; triazole CH₂NH₂ at δ 3.9 ppm | - Silyl group: δ 0.1 ppm (s, 6H) - Pyrimidinyl protons: δ 8.5–9.0 ppm |

- Fluorophenyl: δ 7.2–7.6 ppm (m) |

| Stability | Boc group base-sensitive; aminomethyl prone to oxidation | Similar to target compound | Silyl group acid-labile; stable under basic conditions | Stable aryl group; Boc deprotection under acidic conditions |

Preparation Methods

Boc Protection of Piperidine

- Starting from commercially available piperidine derivatives, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in anhydrous dichloromethane (CH2Cl2) or ethanol at 0 °C to room temperature.

- Triethylamine (NEt3) or sodium hydroxide (NaOH) is used as a base to facilitate the reaction.

- The reaction is typically stirred for 16–18 hours to ensure complete conversion.

- Work-up involves washing with aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.

- Example: tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can be converted to tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate by substitution of the hydroxyl group with chlorine using triphenylphosphine (PPh3) and carbon tetrachloride or related reagents.

Introduction of Halomethyl Group

- The 2-position of the piperidine ring is functionalized with a bromomethyl or chloromethyl group to allow for nucleophilic substitution.

- For example, tert-butyl (2-bromoethyl)carbamate is prepared by reacting 2-bromoethylamine hydrobromide with Boc2O in CH2Cl2 at 0 °C, followed by work-up and purification.

- Alternatively, 3-bromopropylamine hydrobromide can be Boc-protected to give tert-butyl (3-bromopropyl)carbamate.

Formation of the 1,2,3-Triazole Ring via Click Chemistry

- The azide-alkyne cycloaddition is the key step to form the 1,2,3-triazole ring.

- The halomethylated Boc-protected piperidine intermediate is reacted with sodium azide or other azide sources to form the corresponding azide intermediate.

- This azide is then reacted with a terminal alkyne under copper(I) catalysis (CuSO4 and sodium ascorbate or CuI) in anhydrous solvents such as DMF or DMSO at room temperature or slightly elevated temperatures.

- The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole ring.

- The aminomethyl substituent on the triazole can be introduced by using an alkyne bearing a protected aminomethyl group or by subsequent reduction of a nitro or azido substituent on the triazole ring.

Aminomethyl Group Introduction and Final Purification

- The aminomethyl group on the triazole is typically introduced by reduction of a precursor group (e.g., azide or nitro) or by nucleophilic substitution.

- The final compound is purified by flash chromatography using silica gel with mixtures of hexane and ethyl acetate or dichloromethane and methanol.

- The product is characterized by NMR (1H, 13C) and mass spectrometry to confirm structure and purity.

Representative Synthetic Route Summary Table

| Step | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine or 2-bromoethylamine hydrobromide | Boc2O, NEt3, CH2Cl2, 0 °C to rt, 16–18 h | tert-butyl (2-bromoethyl)carbamate | ~80–90 | Boc protection of amine |

| 2 | tert-butyl (2-bromoethyl)carbamate | NaN3, DMF, rt | tert-butyl (2-azidoethyl)carbamate | 70–85 | Azide substitution |

| 3 | tert-butyl (2-azidoethyl)carbamate + alkyne | Cu(I) catalyst, sodium ascorbate, DMF/DMSO, rt | tert-butyl 2-((1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate | 75–90 | CuAAC click reaction to form triazole |

| 4 | Triazole intermediate | Reduction (e.g., Pd/C, H2) or nucleophilic substitution | tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate | 60–80 | Aminomethyl group introduction |

Research Findings and Notes

- The reactions are carried out under inert atmosphere (N2) and anhydrous conditions to prevent side reactions and ensure high yields.

- Boc protection is stable under the reaction conditions of azide substitution and click chemistry, allowing for orthogonal functional group transformations.

- The CuAAC reaction is highly regioselective and efficient, providing the 1,4-substituted 1,2,3-triazole ring with minimal byproducts.

- Purification by flash chromatography and characterization by NMR confirm the integrity of the Boc group and the triazole ring.

- The aminomethyl substituent is often introduced as a protected group on the alkyne or introduced post-cycloaddition by reduction, ensuring selectivity and avoiding side reactions.

- The synthetic approach is modular, allowing for variation in substituents on the piperidine or triazole rings for structure-activity relationship studies.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate?

The synthesis typically involves click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . A plausible route includes:

- Step 1 : Preparation of a piperidine derivative with a propargyl group at the 2-position.

- Step 2 : Reaction with an azide-containing precursor (e.g., 4-azidomethyl-1H-1,2,3-triazole) under CuAAC conditions to form the triazole ring .

- Step 3 : Deprotection of the tert-butyl carbamate group (if required) using acidic conditions (e.g., TFA) .

Critical parameters include reaction temperature (60–80°C), solvent (THF or DMF), and catalyst (e.g., SPhos Pd G3 or CuI). Purification often employs silica gel chromatography .

Q. How should researchers characterize this compound analytically?

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to confirm regioselectivity of the triazole (1,4-disubstitution) and piperidine conformation .

- HRMS : To verify molecular weight and purity (>95%) .

- IR Spectroscopy : Identification of carbamate (C=O stretch at ~1680–1720 cm) and triazole (C-N stretches) .

- HPLC : For assessing purity in solution-phase studies .

Q. What safety precautions are necessary during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (due to potential irritancy) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can regioselectivity in the triazole ring formation be ensured?

The 1,4-disubstituted triazole is favored under CuAAC conditions due to copper coordination. To confirm regiochemistry:

- Compare experimental H NMR data with computational predictions (e.g., DFT calculations) .

- Use X-ray crystallography if single crystals are obtainable .

Contradictions in data (e.g., unexpected NOE effects in NMR) may indicate byproducts, requiring re-optimization of reaction time or catalyst loading .

Q. What strategies improve the solubility of this compound for biological assays?

Q. How can the stability of the tert-butyl carbamate group be assessed under varying pH conditions?

Q. What methodologies are used to evaluate its potential as a kinase inhibitor precursor?

- Molecular Docking : Screen against kinase crystal structures (e.g., PDB entries) to predict binding affinity at the ATP-binding site .

- In Vitro Assays : Measure IC values using kinase activity assays (e.g., ADP-Glo™) .

- Structure-Activity Relationship (SAR) : Modify the triazole’s aminomethyl group to assess impact on potency .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in reported vs. experimental melting points?

Q. Why might coupling reactions involving the aminomethyl group fail?

- Steric Hindrance : Bulky tert-butyl groups may limit access. Switch to milder coupling reagents (e.g., HATU vs. EDC) .

- Protection/Deprotection : Temporarily protect the amine with Boc, perform coupling, then deprotect .

Comparative Analysis

Q. How does the presence of the aminomethyl group on the triazole influence reactivity compared to non-functionalized analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.